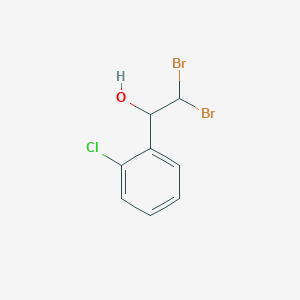
2,2-Dibromo-1-(2-chlorophenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dibromo-1-(2-chlorophenyl)ethanol is an organic compound with the molecular formula C8H5Br2ClO It is a halogenated derivative of acetophenone, characterized by the presence of bromine and chlorine atoms attached to the phenyl ring and the ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromo-1-(2-chlorophenyl)ethanol typically involves the bromination of 2-chloroacetophenone. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination at the desired positions on the phenyl ring and the ethanol moiety .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,2-Dibromo-1-(2-chlorophenyl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into less halogenated derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-chloro-2-bromoacetophenone or 2-chloro-2-bromoacetic acid.
Reduction: Formation of 2-chloro-2-bromoethanol or 2-chloro-2-bromoethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Dibromo-1-(2-chlorophenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2,2-Dibromo-1-(2-chlorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms can participate in halogen bonding, influencing its reactivity and interactions with biological molecules. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,2-Dibromo-1-(2,4-dichlorophenyl)ethanol: Similar structure but with an additional chlorine atom on the phenyl ring.
2,2-Dibromo-1-(2-fluorophenyl)ethanol: Similar structure but with a fluorine atom instead of chlorine.
2,2-Dibromo-1-(2-methylphenyl)ethanol: Similar structure but with a methyl group instead of chlorine.
Uniqueness
2,2-Dibromo-1-(2-chlorophenyl)ethanol is unique due to its specific halogenation pattern, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C8H7Br2ClO |
|---|---|
Molecular Weight |
314.40 g/mol |
IUPAC Name |
2,2-dibromo-1-(2-chlorophenyl)ethanol |
InChI |
InChI=1S/C8H7Br2ClO/c9-8(10)7(12)5-3-1-2-4-6(5)11/h1-4,7-8,12H |
InChI Key |
UZOSELVKYSJIDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(Br)Br)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B15279616.png)

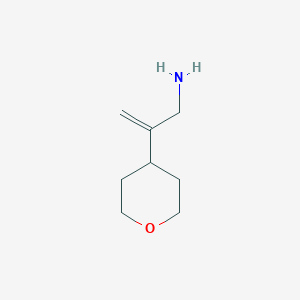
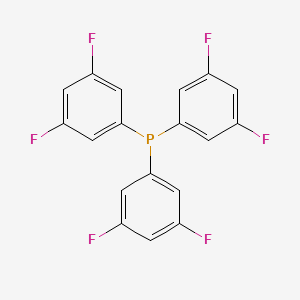
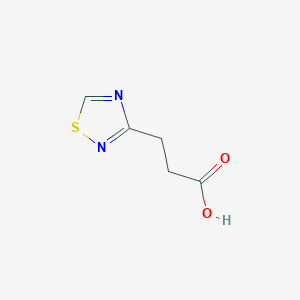
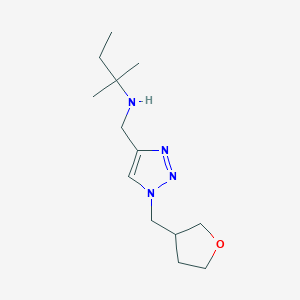
![7-Bromo-N-cyclopropylpyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B15279641.png)
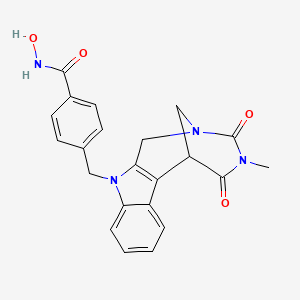
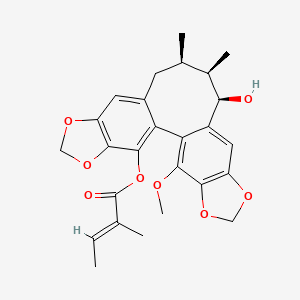
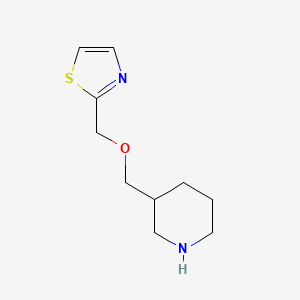

![6'-Fluorospiro[azetidine-3,2'-chromane] hydrochloride](/img/structure/B15279702.png)


